![molecular formula C18H21NO4 B1250255 (2S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1250255.png)
(2S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semisynthetic derivative of harringtonine that acts as a protein synthesis inhibitor and induces APOPTOSIS in tumor cells. It is used in the treatment of MYELOID LEUKEMIA, CHRONIC.
Scientific Research Applications
Synthesis and Structural Analysis
Macrocyclic Synthesis : Zubarev et al. (2001) explored the synthesis of novel tetrazole-containing macrocycles, which are structurally similar to the compound . They conducted X-ray and conformational studies to understand the structural properties of these compounds (Zubarev et al., 2001).
Stereocontrolled Synthesis : Kiss et al. (2019) investigated the stereocontrolled synthesis of compounds related to the structure of "(2S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol." Their research aimed at creating isomers with potential antiproliferative activities (Kiss et al., 2019).
NMR Data Assignment : The study of NMR data assignment for cyclopeptide alkaloids by Nisar et al. (2010) is relevant due to the structural similarities with the compound . Their work involved detailed spectroscopic data analysis, contributing to the understanding of complex molecular structures (Nisar et al., 2010).
Potential Applications
Multidrug Resistance : A study by Hyafil et al. (1993) on GF120918, a compound structurally similar to the chemical , focused on its ability to inhibit multidrug resistance, suggesting potential therapeutic applications in cancer treatment (Hyafil et al., 1993).
Voltage-Gated Calcium Channel Blockers : Young et al. (2016) synthesized and evaluated pentacycloundecylamines and triquinylamines, which have structural similarities to the target compound. Their research aimed at assessing these compounds as potential voltage-gated calcium channel blockers, which could have implications in treating neurodegenerative diseases (Young et al., 2016).
properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(2S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol |
InChI |
InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16-,17?,18+/m1/s1 |
InChI Key |
YMNCVRSYJBNGLD-BLAYRMRBSA-N |
Isomeric SMILES |
COC1=C[C@]23CCCN2CCC4=CC5=C(C=C4[C@@H]3C1O)OCO5 |
SMILES |
COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 |
Canonical SMILES |
COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 |
Pictograms |
Irritant |
synonyms |
Ceflatonin cephalotaxine homoharringtonine Homoharringtonine (3(R))-isomer Omacetaxine omacetaxine mepesuccinate Synribo |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.